molecular formula C9H6Br2N2O B1508537 Ethanone, 2-bromo-1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)- CAS No. 875639-57-9

Ethanone, 2-bromo-1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-

Cat. No. B1508537
CAS RN: 875639-57-9
M. Wt: 317.96 g/mol
InChI Key: HZAGREPMAASIKR-UHFFFAOYSA-N
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Description

Ethanone, 2-bromo-1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)- is a useful research compound. Its molecular formula is C9H6Br2N2O and its molecular weight is 317.96 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethanone, 2-bromo-1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethanone, 2-bromo-1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

875639-57-9

Molecular Formula

C9H6Br2N2O

Molecular Weight

317.96 g/mol

IUPAC Name

2-bromo-1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone

InChI

InChI=1S/C9H6Br2N2O/c10-2-8(14)7-4-13-9-6(7)1-5(11)3-12-9/h1,3-4H,2H2,(H,12,13)

InChI Key

HZAGREPMAASIKR-UHFFFAOYSA-N

SMILES

C1=C(C=NC2=C1C(=CN2)C(=O)CBr)Br

Canonical SMILES

C1=C(C=NC2=C1C(=CN2)C(=O)CBr)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a suspension of AlCl3 (338 mg, 2.54 mmol) in dichloromethane (1.0 mL) was added 5-bromo-1H-pyrrolo[2,3-b]pyridine (100 mg, 0.507 mmol). After stirring for 30 min, bromoacetyl chloride (0.21 mL, 2.54 mmol) was added and the reaction mixture was stirred for 2 h, before quenching with MeOH at 0° C. The mixture was concentrated in vacuo, the pH was changed to 7 by addition of a saturated solution of aqueous sodium bicarbonate, and the aqueous layer was extracted twice with EtOAc. The organic layer was dried over MgSO4 and filtered through a plug of silica gel. Solvent was evaporated to dryness to give 2-bromo-1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-ethanone as a light yellow solid (160 mg, quantitative). 1H NMR (500 MHz, DMSO-d6) δ 4.70 (s, 2H), 8.44 (d, J=2.0 Hz, 1H), 8.55 (d, J=2.5 Hz, 1H), 8.68 (d, J=3.5 Hz, 1H), 12.9 (s, 1H). MS: m/z 316 (M+H+).
Name
Quantity
338 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step Two
Quantity
0.21 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

5-Bromo-1H-pyrrolo[2,3-b]pyridine (5 g, 25.2 mmol) was added to aluminum chloride (16.8 g, 126.2 mmol) in dichloromethane (200 ml) under nitrogen. The mixture was allowed to stir at room temperature for 1 hour. Then bromoacetyl chloride (11 ml, 126.2 mmol) in dichloromethane was added drop wise and the reaction was allowed to proceed at room temperature overnight. The next day the reaction was cooled to 0° C. and was quenched with methanol (˜30 ml) until the reaction turned clear. The reaction was concentrated under vacuum and resuspended in water (300 ml). The pH was adjusted to 7 with 7N sodium hydroxide solution and then extracted with ethyl acetate (300 ml×3). The combined organic layers were extracted with saturated sodium potassium tartrate, brine, dried with Na2SO4. Silica chromatography of the crude using a gradient of ethyl acetate and hexane afforded 2-bromo-1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-ethanone (7.4 g, 92% yield). 1H NMR (500 MHz, DMSO-d6) δ 4.76 (s, 2H), 8.45 (s, 1H), 8.61 (s, 1H), 8.75 (s, 1H), 12.98 (s, 1H). MS: m/z 318.8 (M+H+).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
16.8 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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